2-Chloroinosine

描述

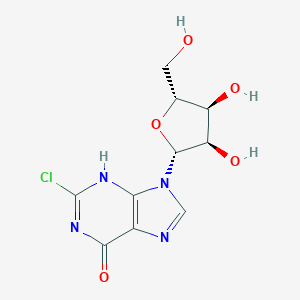

2-Chloroinosine is a chemical compound that is an analog of inosine, where the hydrogen atom at position 2 of the nucleobase has been replaced by a chlorine atom . This modification imparts unique properties to the compound, making it useful in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: 2-Chloroinosine can be synthesized through the halogenation of inosine. One common method involves treating inosine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like dimethylformamide to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and purity. The compound is often crystallized or lyophilized to achieve the desired solid form .

化学反应分析

Formation of 2-Chloroinosine

- From Guanosine: this compound (2-Cl-Ino) is produced when guanosine (Guo) reacts with nitrous acid in the presence of NaCl. The reaction occurs under specific conditions: 1 mM Guo incubated with 100 mM NaNO2 and 2M NaCl in sodium acetate buffer at pH 3.2 and 37°C . Oxanosine (Oxo) and xanthosine (Xao) are also produced . GMP and dGuo produce corresponding 2-chloro derivatives under the same reaction conditions with comparable yields .

- From 2-Chloroadenosine: this compound can be enzymatically synthesized from 2-chloroadenosine using adenosine deaminase [4, 19].

Reactions of this compound

- Reaction with Nitrous Acid: this compound reacts with nitrous acid .

- Reaction with Amines: this compound reacts with amines to form adducts that are stable at neutral pH .

- Dehalogenation: Human inosine monophosphate dehydrogenase (IMPDH) catalyzes the conversion of this compound 5'-monophosphate (2-Cl-IMP) to xanthosine 5'-monophosphate (XMP) . This dehalogenation reaction proceeds without nicotinamide adenine dinucleotide (NAD) .

- Stability: 2-chloro derivatives of guanosine, GMP, and dGuo are fairly stable (t(1/2) > 360 h) at physiological pH and temperature .

Potential Formation in Vivo

科学研究应用

Antitumor Activity

Case Study: Induction of Apoptosis in Cancer Cells

Research has shown that 2-chloroinosine can induce apoptosis in various cancer cell lines through its intracellular metabolism, leading to the activation of apoptotic pathways. A study involving leukemia cell lines demonstrated that this compound treatment resulted in significant caspase-3 activation, DNA fragmentation, and poly(ADP-ribose) polymerase (PARP) cleavage, indicating effective apoptosis induction .

| Cell Line | Mechanism | Outcome |

|---|---|---|

| EHEB | Caspase activation | Apoptosis via intrinsic pathway |

| Other Cancer | ATP depletion | Inhibition of macromolecular synthesis |

Neuropharmacological Applications

Case Study: Effects on Cerebral Blood Flow

In neuropharmacology, this compound has been investigated for its vasodilatory effects on cerebral collateral vessels. Studies indicate that topical application of this compound enhances blood flow in the brain, which could have implications for stroke treatment and recovery .

| Application | Effect | Potential Use |

|---|---|---|

| Cerebral vasodilation | Increased collateral blood flow | Stroke therapy |

| Seizure activity modulation | Suppression of generalized seizures | Treatment for epilepsy |

Respiratory Applications

This compound has also been explored for its effects on bronchoconstriction. In animal models, it has been shown to induce bronchoconstrictor effects, suggesting potential applications in asthma research and treatment strategies .

Cardiovascular Research

Case Study: Coronary Perfusion Studies

In cardiovascular studies, the compound has been used to assess coronary perfusate flow responses. Research comparing the effects of intravascular versus pericardial administration of this compound revealed significant differences in coronary flow dynamics, highlighting its potential as a therapeutic agent in cardiac conditions .

Future Directions and Research Opportunities

The ongoing research into this compound suggests numerous avenues for future exploration:

- Antimicrobial Applications: Given its structural similarities to other nucleosides with antimicrobial properties, further investigations could focus on its efficacy against resistant fungal strains.

- Combination Therapies: Exploring the synergistic effects of this compound with existing cancer therapies may enhance treatment outcomes.

- Biosensing Technologies: Its electrochemical properties could be harnessed for developing biosensors for monitoring various biological processes.

作用机制

The mechanism of action of 2-Chloroinosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The chlorine atom at position 2 of the nucleobase can disrupt hydrogen bonding and base pairing, leading to errors in DNA replication and transcription . This disruption can induce apoptosis in cancer cells, making it a valuable compound in anticancer research .

相似化合物的比较

Inosine: The parent compound, which lacks the chlorine atom at position 2.

2-Bromoinosine: Another halogenated analog with a bromine atom at position 2.

2-Fluoroinosine: A fluorinated analog with a fluorine atom at position 2.

Uniqueness of 2-Chloroinosine: this compound is unique due to the specific effects of the chlorine atom on its chemical and biological properties. The chlorine atom enhances the compound’s lipophilicity and alters its interactions with biomolecules, making it distinct from other halogenated inosine analogs .

生物活性

2-Chloroinosine, a halogenated nucleoside analog, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in antiviral and anticancer therapies. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, pharmacokinetics, and biological effects.

Chemical Structure and Properties

This compound is a derivative of inosine where a chlorine atom is substituted at the second position of the ribose sugar. This modification can influence its interaction with biological targets, enhancing its pharmacological properties compared to its parent compound.

Antiviral Activity

Research has indicated that this compound exhibits significant antiviral properties, particularly against HIV. In a study by , it was shown that this compound analogs could be hydrolyzed under physiological conditions, revealing an anti-HIV motif. The structural similarity between this compound and other active purine nucleosides suggests that it may act by inhibiting viral replication through incorporation into viral RNA.

Induction of Apoptosis

In studies examining its effects on cancer cells, this compound has been found to induce apoptosis. For instance, in fibroblast-like synoviocytes derived from rheumatoid arthritis patients, exposure to 2-chloroadenosine (a related compound) resulted in DNA fragmentation and apoptosis at concentrations above 50 μM . This suggests that this compound may similarly promote apoptotic pathways in various cell types.

Pharmacokinetics

The uptake of this compound occurs via nucleoside transporters, which are crucial for its bioavailability. Studies have demonstrated that human erythrocytes utilize a saturable uptake mechanism for this compound, with an apparent Km of approximately 23 μM . This indicates that transport efficiency may play a significant role in determining the effective concentration of the drug in vivo.

Anti-HIV Activity

A comparative study highlighted the potency of different purine nucleoside analogs, revealing that the β-anomer of 2-chloro-adenine exhibited twice the potency compared to its α-anomer . This finding underscores the importance of stereochemistry in the biological activity of nucleoside analogs.

Apoptotic Effects in Cancer Cells

In another investigation, 2-chloroadenosine was shown to induce apoptosis through a caspase-dependent pathway in rheumatoid arthritis fibroblasts. The study found that the apoptotic effect was inhibited by adenosine kinase inhibitors, suggesting that phosphorylation of 2-chloroadenosine is critical for its pro-apoptotic activity .

Comparative Biological Activity Table

| Compound | Activity Type | Effective Concentration (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antiviral | Not specified | Incorporation into viral RNA |

| 2-Chloroadenosine | Apoptosis | ≥50 | Caspase activation |

| β-2-Chloro-adenine | Anti-HIV | EC50: 16.5 | Inhibition of viral replication |

属性

IUPAC Name |

2-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSPCQCIHGSYAS-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-chloroinosine interact with Inosine Monophosphate Dehydrogenase (IMPDH)?

A: this compound 5'-monophosphate (2-Cl-IMP), a derivative of this compound, acts as a substrate for human IMPDH. Interestingly, the enzyme catalyzes the dehalogenation of 2-Cl-IMP to xanthosine 5'-monophosphate (XMP) even in the absence of NAD+, which is typically required for the enzyme's natural substrate, inosine monophosphate (IMP) []. This suggests that 2-Cl-IMP might utilize a different mechanism compared to IMP, potentially involving a tetrahedral intermediate [].

Q2: What are the kinetic parameters of this compound 5'-monophosphate's interaction with IMPDH?

A: Studies have shown that 2-Cl-IMP exhibits a Km of 48 μM and a kcat of 0.049 s-1 with human IMPDH at 25°C []. This indicates that 2-Cl-IMP has a weaker binding affinity (higher Km) compared to the natural substrate, IMP (Km = 4.1 μM) []. Additionally, the catalytic rate (kcat) for 2-Cl-IMP dehalogenation is significantly lower than the kcat for IMP dehydrogenation (0.25 s-1) [], suggesting a slower turnover rate for the halogenated substrate.

Q3: Can this compound be utilized by microorganisms to produce novel nucleosides?

A: Research has demonstrated that a specific inosine-producing mutant of Bacillus subtilis can convert 2-chlorohypoxanthine, a precursor to this compound, into this compound through ribosidation []. This conversion occurs at a rate comparable to the conversion of hypoxanthine to inosine [], highlighting the potential of utilizing microbial systems for the biosynthesis of modified nucleosides like this compound.

Q4: How does the structure of this compound, specifically the chlorine atom, influence its interaction with IMPDH?

A: The presence of the chlorine atom at the 2-position of the purine ring in 2-Cl-IMP is crucial for its unique interaction with IMPDH. The enzyme catalyzes a dehalogenation reaction instead of the typical dehydrogenation observed with IMP []. This difference in reactivity implies that the chlorine atom might be involved in specific interactions within the IMPDH active site, leading to the observed dehalogenation reaction.

Q5: Is this compound 5'-monophosphate a reversible or irreversible inhibitor of IMPDH?

A: Importantly, 2-Cl-IMP does not irreversibly inactivate IMPDH []. This suggests that its binding to the enzyme is reversible, potentially allowing for competition with other substrates like IMP and XMP, both of which have been shown to competitively inhibit the dehalogenation reaction [].

Q6: What synthetic strategies can be employed for the synthesis of this compound and its derivatives?

A: this compound can be synthesized chemically from readily available starting materials []. Additionally, researchers have developed a combined chemical and enzymatic approach for synthesizing 2'-amino-2'-deoxy-2-chloroinosine, a derivative of this compound []. This method utilizes enzymatic synthesis followed by chemical modifications, providing a versatile route to access modified purine nucleosides.

Q7: Can this compound derivatives be further modified for structure-activity relationship (SAR) studies?

A: Yes, this compound derivatives, particularly those modified at the O6 position, can be further derivatized using palladium-catalyzed cross-coupling reactions with various aryl, hetaryl, and alkylboronic acids []. This approach allows for the introduction of diverse substituents at the 2-position, facilitating the exploration of SAR and the development of potentially more potent or selective IMPDH inhibitors.

Q8: How can the O6 protecting group be removed after the cross-coupling reaction of this compound derivatives?

A: Researchers have developed a one-pot procedure for the simultaneous cross-coupling and deprotection of this compound derivatives []. This method utilizes an allyl group as a protecting group at the O6 position, which can be readily cleaved under the same palladium-catalyzed conditions used for the cross-coupling reaction. This efficient one-pot strategy simplifies the synthesis and modification of this compound analogs for SAR studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。